5-Cyano-2,2-difluoro-1,3-benzodioxole

Physical Chemistry Chemical Handling Procurement

Sourcing a reliable, high-purity 5-cyano-2,2-difluoro-1,3-benzodioxole intermediate often delays fludioxonil fungicide production and novel piperflanilide insecticide R&D. This solid-state, fluorinated benzodioxole is the mandatory starting material for these syntheses-other 5-substituted analogs cannot substitute due to the unique reactivity of the nitrile group. - Directly enables the industrial synthesis of fludioxonil via substitution at the 4-position. - Provides the essential 3-{[(2,2-difluoro-1,3-benzodioxol-5-yl)...} pharmacophore for piperflanilide-class insecticides. - Solid state (mp 58-62 °C) and XLogP3-AA of 2.2 facilitate safe handling and predictable lipophilicity in drug design.

Molecular Formula C8H3F2NO2
Molecular Weight 183.11 g/mol
CAS No. 135132-34-2
Cat. No. B159583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyano-2,2-difluoro-1,3-benzodioxole
CAS135132-34-2
Molecular FormulaC8H3F2NO2
Molecular Weight183.11 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C#N)OC(O2)(F)F
InChIInChI=1S/C8H3F2NO2/c9-8(10)12-6-2-1-5(4-11)3-7(6)13-8/h1-3H
InChIKeyVMJNTFXCTXAXTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Cyano-2,2-difluoro-1,3-benzodioxole (CAS 135132-34-2): A Distinct Benzodioxole-Derived Building Block for Fluorinated Agrochemical and Pharmaceutical Synthesis


5-Cyano-2,2-difluoro-1,3-benzodioxole (CAS 135132-34-2) is a solid-state, fluorinated heterocyclic aromatic compound with a melting point of 58–62 °C . Its molecular formula is C₈H₃F₂NO₂, with a molecular weight of 183.11 g/mol [1]. The compound is characterized by a unique benzodioxole core functionalized with two fluorine atoms at the 2-position and a nitrile (–CN) group at the 5-position . This specific substitution pattern distinguishes it from other 2,2-difluoro-1,3-benzodioxole derivatives [2], imparting distinctive lipophilicity (XLogP3-AA = 2.2) [1] and enabling its role as a versatile intermediate in the development of advanced agrochemicals [3] and pharmaceuticals [4].

Why 5-Cyano-2,2-difluoro-1,3-benzodioxole (CAS 135132-34-2) Cannot Be Replaced by Other 2,2-Difluoro-1,3-benzodioxole Analogs


Substitution with other 2,2-difluoro-1,3-benzodioxole derivatives is not a simple one-to-one exchange due to the critical influence of the 5-position substituent on both physicochemical properties and specific synthetic utility. While compounds such as 5-bromo-2,2-difluoro-1,3-benzodioxole or 5-amino-2,2-difluoro-1,3-benzodioxole share a common core, their divergent functional groups lead to significant differences in physical state, reactivity, and safety profiles [1]. The presence of the –CN group in the target compound provides a unique combination of polarity, hydrogen-bonding capability, and electronic character [2] that is essential for specific transformations and final product properties. Crucially, the nitrile group enables the compound's use as a direct precursor in established industrial syntheses of valuable agrochemicals [3], a role that cannot be fulfilled by its chloro, bromo, amino, or carboxylic acid analogs [1]. The following quantitative evidence underscores these points of non-fungible differentiation.

Quantitative Differentiation of 5-Cyano-2,2-difluoro-1,3-benzodioxole (CAS 135132-34-2) Against Closest Analogs: Evidence-Based Selection Criteria


Solid-State vs. Liquid Physical Form: A Key Procurement and Handling Advantage

5-Cyano-2,2-difluoro-1,3-benzodioxole is a solid at ambient temperature with a melting point of 58–62 °C . In direct contrast, its 5-bromo analog (5-Bromo-2,2-difluoro-1,3-benzodioxole, CAS 33070-32-5) is a liquid at 20 °C [1]. This fundamental difference in physical state has tangible implications for shipping, storage, and handling in a laboratory or manufacturing setting.

Physical Chemistry Chemical Handling Procurement

Lower Volatility and Higher Boiling Point for Safer High-Temperature Reactions

5-Cyano-2,2-difluoro-1,3-benzodioxole exhibits a significantly higher boiling point (205.4 °C at 760 mmHg) [1] compared to its 5-amino analog (5-Amino-2,2-difluoro-1,3-benzodioxole, CAS 1544-85-0), which boils at 119 °C at 35 mmHg . While the pressures differ, the stark contrast in volatility suggests the cyano derivative offers greater thermal stability and can be safely employed in reactions requiring elevated temperatures without the same risk of premature vaporization.

Chemical Synthesis Reaction Safety Process Chemistry

Superior Lipophilicity (XLogP3-AA = 2.2) for Enhanced Membrane Permeability

The compound's calculated lipophilicity, as measured by XLogP3-AA, is 2.2 [1]. This value is substantially higher than that of the more polar 5-amino analog, 5-Amino-2,2-difluoro-1,3-benzodioxole, which has a predicted XLogP3 of 1.2 [2]. This difference in lipophilicity can directly impact the ability of derived molecules to cross biological membranes.

Medicinal Chemistry Drug Design ADME

Reduced Flammability Risk: Higher Flash Point for Safer Industrial Storage and Handling

5-Cyano-2,2-difluoro-1,3-benzodioxole possesses a reported flash point of 78 °C [1]. This is a critical safety metric that distinguishes it from many volatile organic liquids and, by inference, from lower-boiling analogs like the 5-amino derivative. A flash point above 60 °C generally classifies a material outside the most stringent flammable liquid categories.

Industrial Safety Process Safety Storage

Direct Precursor to Commercial Agrochemicals: Essential Intermediate for Fludioxonil and Piperflanilide

The 5-cyano-2,2-difluoro-1,3-benzodioxole moiety is a direct precursor to major commercial agrochemicals. It serves as the foundational building block for the fungicide fludioxonil, a widely used seed treatment, through further functionalization at the 4-position [1]. Furthermore, the compound is a key intermediate in the synthesis of piperflanilide, a novel insecticide, where the 2,2-difluoro-1,3-benzodioxole core is a critical structural element [2]. This is in stark contrast to other 5-substituted analogs, which do not directly lead to these established products.

Agrochemicals Synthesis Fungicides Insecticides

Optimal Procurement-Driven Applications for 5-Cyano-2,2-difluoro-1,3-benzodioxole (CAS 135132-34-2)


Large-Scale Synthesis of the Commercial Fungicide Fludioxonil

5-Cyano-2,2-difluoro-1,3-benzodioxole is the essential starting material for the industrial production of the non-systemic fungicide fludioxonil [1]. The synthesis involves further substitution at the 4-position of the benzodioxole ring [1]. Any procurement for a fludioxonil manufacturing process is strictly dependent on the cyano derivative; other 5-substituted 2,2-difluoro-1,3-benzodioxoles are not viable alternatives due to the specific reactivity required for downstream transformations [2]. The solid-state nature of the compound also facilitates large-scale handling and storage .

Key Intermediate in the Development of Piperflanilide and Next-Generation Insecticides

For research groups or manufacturers developing novel insecticides based on the piperflanilide scaffold, the 5-cyano-2,2-difluoro-1,3-benzodioxole core is a mandatory structural requirement [3]. Its use enables the synthesis of the 3-{[(2,2-difluoro-1,3-benzodioxol-5-yl)...} pharmacophore, a critical component for the biological activity of this class of compounds [3]. Selecting a different 5-substituted analog would produce a completely different and biologically inactive molecular structure.

Medicinal Chemistry Programs Targeting Lipophilic, Metabolically Stable Scaffolds

The compound's calculated lipophilicity (XLogP3-AA = 2.2) [4] and the presence of a metabolically stable difluoromethylene group make it an attractive building block for medicinal chemists. It is particularly valuable for designing drug candidates with enhanced membrane permeability and resistance to oxidative metabolism [5]. Its solid state (mp 58–62 °C) and relatively high boiling point (205.4 °C) [6] provide practical handling advantages over more volatile or liquid analogs during multi-step synthetic routes.

Synthesis of Advanced Sulfur-Containing Agrochemical Intermediates

Patented processes utilize 2,2-difluoro-1,3-benzodioxole derivatives with sulfur-containing substituents, wherein the cyano group can serve as a versatile handle for further functionalization (e.g., R1 = CN) [7]. The target compound is a suitable starting point for synthesizing these advanced intermediates, which are crucial for developing new crop protection agents [7].

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